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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Tricine in two-
dimensional (2D) gel electrophoresis. It is specifically tailored for researchers, scientists, and
professionals in drug development who are looking to optimize the separation of low molecular
weight proteins.

Introduction: The Advantage of Tricine in Protein
Separation

Two-dimensional gel electrophoresis is a powerful technique for the separation and analysis of
complex protein mixtures from biological samples.[1][2] The first dimension separates proteins
based on their isoelectric point (pl), and the second dimension separates them by molecular
weight.[1][2] While the traditional Laemmli system using a Tris-Glycine buffer in the second
dimension is widely used for a broad range of proteins, it offers poor resolution for proteins and
peptides smaller than 30 kDa.

The Tris-Tricine buffer system offers a superior alternative for the analysis of low molecular
weight (LMW) proteins (1-100 kDa), with particular advantages for those under 30 kDa.[3] The
primary difference lies in the trailing ion used in the electrophoresis buffer. Tricine, with a lower
pK value (8.15) compared to glycine (9.6), has greater ionic mobility. This leads to more
efficient stacking of LMW proteins, resulting in sharper bands and improved resolution in the
lower molecular weight range.
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Furthermore, Tricine-SDS-PAGE allows for the use of lower acrylamide concentrations to
achieve the same degree of separation as Tris-Glycine gels. This not only improves the
resolution of LMW proteins but also facilitates more efficient electroblotting, which is particularly
beneficial for hydrophobic proteins.

Comparative Analysis: Tricine vs. Glycine Systems

The choice between a Tricine and a Glycine-based system for the second dimension of 2D gel
electrophoresis depends primarily on the molecular weight range of the proteins of interest.

Tris-Glycine (Laemmli)

Feature Tris-Tricine System
System
) ) 1-100 kDa (excellent for < 30
Optimal Separation Range 20 - 200 kDa
kDa)
Resolution of LMW Proteins High, sharp bands Poor, diffuse bands
Trailing lon Tricine Glycine
) ) Lower concentrations can be Higher concentrations needed
Acrylamide Concentration )
used for LMW proteins
] o Higher, especially for Can be less efficient for LMW
Electroblotting Efficiency ) ) )
hydrophobic proteins proteins

Experimental Workflow: 2D Gel Electrophoresis with
a Tricine Second Dimension

The overall workflow for 2D gel electrophoresis using a Tris-Tricine system for the second
dimension involves three main stages: First-Dimension Isoelectric Focusing (IEF), Equilibration
of the IPG Strip, and Second-Dimension Tricine-SDS-PAGE.
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Workflow

1. First Dimension:
Isoelectric Focusing (IEF)

2. IPG Strip Equilibration

4. Visualization
(Staining)

5. Analysis

Click to download full resolution via product page

Caption: General workflow for 2D gel electrophoresis using a Tricine system.

Detailed Experimental Protocols
First Dimension: Isoelectric Focusing (IEF)

This protocol is a general guideline and may require optimization based on the specific sample
and equipment.

a. Sample Preparation:

¢ Solubilize the protein sample in a rehydration buffer. A typical buffer contains 7 M urea, 2 M
thiourea, 4% (w/v) CHAPS, 20 mM DTT, and 0.5% (v/v) carrier ampholytes.
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Determine the protein concentration of the sample. The optimal loading amount can range
from 100 to 150 pg for analytical gels.

. IPG Strip Rehydration and IEF:

Apply the sample-rehydration buffer mixture evenly into the channels of the IPG strip
rehydration tray.

Place the Immobilized pH Gradient (IPG) strips, gel side down, onto the sample. Ensure
there are no air bubbles trapped underneath.

Rehydrate the strips for 12-16 hours at room temperature.

Perform isoelectric focusing according to the manufacturer's instructions for the specific IPG
strips and IEF unit.

IPG Strip Equilibration

This step is crucial for denaturing the focused proteins and preparing them for the second-
dimension separation.

» Equilibration Buffer: Prepare a buffer containing 50 mM Tris-HCI (pH 8.8), 6 M urea, 30%
(v/v) glycerol, and 2% (w/v) SDS.

First Equilibration (Reduction): Incubate the IPG strip in 10 mL of equilibration buffer
supplemented with 1% (w/v) DTT for 15 minutes with gentle agitation.

Second Equilibration (Alkylation): Transfer the IPG strip to 10 mL of fresh equilibration buffer
containing 2.5% (w/v) iodoacetamide and incubate for another 15 minutes with gentle
agitation.

Second Dimension: Tricine-SDS-PAGE

This protocol is adapted for the separation of low molecular weight proteins.

a. Gel Casting:
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Separating Gel

Separating Gel

Component Stacking Gel (4%)

(10%) (16.5%)
Acrylamide/Bis-
acrylamide (49.5% T, 1.0 mL 6.0 mL 10.0 mL
3% C)
Gel Buffer (3x) 3.3mL 10.0 mL 10.0 mL
Glycerol - 4049 40¢
Deionized Water 5.7 mL 10.0 mL 3.3mL
10% APS 50 pL 100 pL 100 pL
TEMED 10 pL 10 pL 10 pL

b. Buffer Recipes:
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Buffer

Composition

Preparation

Gel Buffer (3x)

3.0 M Tris, 0.3% SDS, pH 8.45

Dissolve 36.3 g of Tris base in
80 mL of deionized water.
Adjust the pH to 8.45 with HCI.
Add 0.3 g of SDS and bring

the final volume to 100 mL.

Anode Buffer (1x)

0.2 M Tris, pH 8.9

Dissolve 24.2 g of Tris base in
900 mL of deionized water.
Adjust the pH to 8.9 with HCI
and bring the final volume to 1
L.

Cathode Buffer (1x)

0.1 M Tris, 0.1 M Tricine, 0.1%
SDS, pH ~8.25

Dissolve 12.1 g of Tris base,
17.9 g of Tricine, and 1 g of
SDS in 1 L of deionized water.

Do not adjust the pH.

Tricine Sample Buffer (2x)

200 mM Tris-HCI (pH 6.8), 2%
SDS, 40% glycerol, 0.04%
Coomassie Blue G-250

For 30 mL: 12.0 mL of 0.5 M
Tris-HCI (pH 6.8), 6.0 mL of
10% SDS, 24.0 mL of 50%
glycerol, 12.0 mg of
Coomassie Blue G-250, and
bring the volume to 30 mL with
deionized water. Add reducing
agent (e.g., DTT to 100 mM)

just before use.

c. Electrophoresis:

e Place the equilibrated IPG strip on top of the stacking gel of the Tricine-SDS-PAGE gel.

Ensure good contact and no air bubbles between the strip and the gel.

o Seal the strip in place with a small amount of molten agarose solution (0.5% in cathode

buffer).
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o Assemble the electrophoresis apparatus and fill the upper and lower chambers with the

appropriate cathode and anode buffers.

* Run the gel at an initial constant voltage of 30V for 1 hour, then increase to 100-150V. The

electrophoresis is complete when the dye front reaches the bottom of the gel.

Visualization and Analysis

After electrophoresis, the proteins can be visualized using various staining methods such as

Coomassie Brilliant Blue or silver staining. It is important to note that when staining Tricine

gels, there is a higher risk of losing low molecular weight proteins during the staining and

destaining steps, so these processes should be performed rapidly. For mass spectrometry

analysis, Coomassie staining is generally preferred.

Troubleshooting

Problem Possible Cause Solution
S Alkylate the sample after
] Re-oxidation of reduced ) ] ]
Smeary Artifacts reduction with DTT by adding

samples in the Tricine system.

iodoacetamide.

Poor Resolution with Tris-

Glycine Buffers

Incorrect buffer system used

with a Tricine gel.

Always use Tris-Tricine
running buffers with Tricine

gels for optimal separation.

High Background After Silver
Staining

Higher concentration of solutes

in Tricine gels.

Increase the soaking time in
the second sensitization step

of the silver staining protocol.

"Swirling" Pattern in Low MW

Range

Formation of mixed CHAPS-

SDS micelles.

Modify the IPG strip
equilibration procedure to
prevent direct interaction

between the two detergents.

Logical Relationships and Advantages

The decision to use a Tris-Tricine system is primarily driven by the need for high-resolution

separation of low molecular weight proteins.
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Rationale for Using Tricine

Need to resolve
low molecular weight

proteins (<30 kDa)

.Limitation of
stqgndard methdd

Tris-Glycine system
gives poor resolution Primary Driver
for LMW proteins

Decision

y

Outcomes

Benefits:

- Sharper bands
- Better resolution
- Efficient electroblotting

Click to download full resolution via product page

Caption: Decision-making process for using a Tricine-based system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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